molecular formula C23H32N4O8 B2882783 E3 Ligase Ligand-Linker Conjugates 22

E3 Ligase Ligand-Linker Conjugates 22

Cat. No.: B2882783
M. Wt: 492.5 g/mol
InChI Key: RMLHAPHCRDKBTD-UHFFFAOYSA-N
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Description

Pomalidomide-PEG4-C2-NH2 is a synthesized compound that incorporates a Pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used as a precursor for the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG4-C2-NH2 involves the conjugation of Pomalidomide with a PEG4 linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Pomalidomide-PEG4-C2-NH2 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, and involves the use of automated reactors and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG4-C2-NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The amine group in the PEG4 linker can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be coupled with other molecules through peptide coupling reactions, utilizing reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Reagents: DCC, DMF, DIC, HOBt.

    Conditions: Room temperature, inert atmosphere (e.g., nitrogen), continuous stirring.

Major Products

The major products formed from these reactions are typically conjugates of Pomalidomide-PEG4-C2-NH2 with other molecules, which are used in the synthesis of PROTACs .

Scientific Research Applications

Pomalidomide-PEG4-C2-NH2 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Pomalidomide-PEG2-C2-NH2: A similar compound with a shorter PEG linker.

    Pomalidomide-PEG4-NH2: Lacks the C2 extension, making it slightly different in structure and function.

Uniqueness

Pomalidomide-PEG4-C2-NH2 is unique due to its specific combination of a Pomalidomide-based cereblon ligand and a 4-unit PEG linker with a C2 extension. This structure provides optimal solubility and bioavailability, making it highly effective in the synthesis of PROTACs .

Biological Activity

E3 Ligase Ligand-Linker Conjugates 22, part of the broader class of Proteolysis Targeting Chimeras (PROTACs), represent a significant advancement in targeted protein degradation technology. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy, and implications in therapeutic applications.

Overview of this compound

This compound incorporates a pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker . This design allows for the selective recruitment of E3 ubiquitin ligases to target proteins, facilitating their ubiquitination and subsequent degradation by the proteasome. The ability to induce targeted protein degradation has profound implications for drug discovery and therapeutic interventions, particularly in oncology and other diseases where protein dysregulation is prevalent.

The mechanism by which this compound operates involves several key steps:

  • Binding : The conjugate binds to both the target protein and an E3 ligase, forming a ternary complex.
  • Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the target protein.
  • Degradation : The polyubiquitinated protein is recognized by the proteasome, leading to its degradation into smaller peptides.

This process is illustrated in the following table:

StepDescription
BindingFormation of a ternary complex with target protein and E3 ligase
UbiquitinationTransfer of ubiquitin to the target protein facilitated by E3 ligase
DegradationRecognition and degradation of polyubiquitinated protein by the proteasome

Biological Activity and Efficacy

Research has demonstrated that this compound effectively degrades specific target proteins in various cellular contexts. For instance, studies have shown that conjugates with optimal linker lengths can selectively degrade closely related isoforms of proteins, highlighting the importance of linker design in achieving desired selectivity and potency .

Case Studies

  • Antitumor Activity : In a study examining the effects of pomalidomide-PEG4 conjugates, it was found that these compounds could effectively degrade FoxP3 in regulatory T cells (Tregs), enhancing antitumor immunity in both mouse and human models .
  • Protein Isoform Selectivity : Research indicated that variations in linker length significantly influenced degradation selectivity between isoforms such as CDK4 and CDK6. The study revealed that certain PROTACs exhibited preferential degradation capabilities, achieving DC50 values below 10 nM for specific targets .

Research Findings

Recent advancements in PROTAC technology have underscored the critical role that linker composition plays in determining pharmacokinetic properties and overall efficacy. For example:

  • Linker Length Optimization : Studies indicate that shorter linkers may enhance degradation efficiency by positioning the E3 ligase optimally for ubiquitination .
  • Diverse Applications : E3 ligase ligand-linker conjugates are being explored for various therapeutic targets beyond cancer, including neurodegenerative diseases and viral infections .

Properties

IUPAC Name

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLHAPHCRDKBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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